molecular formula C2H2Cl4Si B13752349 Silane, trichloro(1-chloroethenyl)- CAS No. 2441-27-2

Silane, trichloro(1-chloroethenyl)-

Cat. No.: B13752349
CAS No.: 2441-27-2
M. Wt: 195.9 g/mol
InChI Key: VWMDRWHOSUUULE-UHFFFAOYSA-N
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Description

Trichloro(1-chlorovinyl)silane, also known as trichloro(1-chloroethenyl)silane, is an organosilicon compound with the molecular formula C2H2Cl4Si. This compound is characterized by the presence of a silicon atom bonded to three chlorine atoms and one chlorovinyl group. It is a colorless liquid with a pungent odor and is primarily used in the synthesis of various organosilicon compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: Trichloro(1-chlorovinyl)silane can be synthesized through the direct chlorination of vinylsilane. The reaction involves the exposure of vinylsilane to chlorine gas under controlled conditions. The reaction is typically carried out at elevated temperatures to ensure complete chlorination .

Industrial Production Methods: In industrial settings, trichloro(1-chlorovinyl)silane is produced using a similar chlorination process. The process involves the continuous feeding of vinylsilane and chlorine gas into a reactor, where the reaction takes place at high temperatures. The resulting product is then purified through distillation to obtain high-purity trichloro(1-chlorovinyl)silane .

Chemical Reactions Analysis

Types of Reactions: Trichloro(1-chlorovinyl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include alcohols, amines, and thiols. These reactions are typically carried out in the presence of a base, such as triethylamine, to facilitate the substitution process.

    Addition Reactions: Nucleophiles such as Grignard reagents or organolithium compounds are commonly used.

Major Products Formed:

Mechanism of Action

The mechanism of action of trichloro(1-chlorovinyl)silane involves its ability to react with various nucleophiles, leading to the formation of new organosilicon compounds. The silicon atom in trichloro(1-chlorovinyl)silane is highly electrophilic due to the presence of electronegative chlorine atoms. This makes it susceptible to nucleophilic attack, resulting in the substitution or addition of functional groups .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Trichloro(1-chlorovinyl)silane can be compared with other similar compounds, such as:

    Trichlorosilane (HSiCl3): Trichlorosilane is a simpler compound with three chlorine atoms bonded to a silicon atom.

    Silicon Tetrachloride (SiCl4): Silicon tetrachloride is another related compound with four chlorine atoms bonded to a silicon atom.

    Hexachlorodisilane (Si2Cl6): Hexachlorodisilane consists of two silicon atoms bonded to six chlorine atoms.

Uniqueness: Trichloro(1-chlorovinyl)silane is unique due to the presence of both a chlorovinyl group and three chlorine atoms bonded to a silicon atom. This unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in various scientific and industrial applications .

Properties

CAS No.

2441-27-2

Molecular Formula

C2H2Cl4Si

Molecular Weight

195.9 g/mol

IUPAC Name

trichloro(1-chloroethenyl)silane

InChI

InChI=1S/C2H2Cl4Si/c1-2(3)7(4,5)6/h1H2

InChI Key

VWMDRWHOSUUULE-UHFFFAOYSA-N

Canonical SMILES

C=C([Si](Cl)(Cl)Cl)Cl

Origin of Product

United States

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